Product packaging for n-(2-Oxo-2-phenylethyl)acetamide(Cat. No.:CAS No. 1846-33-9)

n-(2-Oxo-2-phenylethyl)acetamide

Cat. No.: B174630
CAS No.: 1846-33-9
M. Wt: 177.2 g/mol
InChI Key: PKAGJSPRMNFMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of α-Ketoamide Research

The journey of α-ketoamides from chemical curiosities to indispensable tools in science is a testament to the ever-evolving nature of chemical research. The α-ketoamide motif is a recurring structural element in numerous natural products, and its presence has long intrigued chemists. nih.govacs.orgresearchgate.net Early research into this functional group was often ancillary to the total synthesis of these complex natural molecules.

Over the decades, a deeper understanding of the unique electronic properties of the α-ketoamide group—characterized by two adjacent, electron-withdrawing carbonyl groups—led to the development of a vast array of synthetic methodologies for their preparation. researchgate.netacs.org These methods have evolved from classical oxidation and amidation reactions to more sophisticated catalytic approaches, including palladium- and copper-catalyzed double aminocarbonylation and oxidative amidation. acs.org This expansion of synthetic accessibility has been a critical driver in the widespread adoption of α-ketoamides in various chemical disciplines. The recognition of α-ketoamides as "privileged structures" in medicinal chemistry, a concept introduced in the late 1980s to describe scaffolds that can bind to multiple, unrelated biological targets, marked a significant turning point in their research trajectory. nih.govacs.org

Contemporary Significance within Organic and Medicinal Chemistry

In the realm of modern organic synthesis, N-(2-Oxo-2-phenylethyl)acetamide and its α-ketoamide congeners are prized for their versatility as synthetic intermediates. rsc.org The dual electrophilic nature of the adjacent carbonyl carbons, coupled with the potential for enolization, allows for a diverse range of chemical transformations. They serve as precursors to a variety of heterocyclic compounds and can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org The acetamido group in this compound can also influence the reactivity and conformational properties of the molecule, making it a useful component in the design of complex molecular architectures.

The significance of the α-ketoamide scaffold, and by extension this compound, is particularly pronounced in medicinal chemistry. nih.govresearchgate.net This structural motif has been identified as a key pharmacophore in a multitude of biologically active compounds, including antiviral, antibacterial, and anticancer agents. researchgate.net The ability of the α-ketoamide group to act as a covalent "warhead," reacting with key amino acid residues (such as cysteine or serine) in enzyme active sites, has been a particularly fruitful area of investigation. nih.govresearchgate.net Furthermore, α-ketoamides often exhibit improved metabolic stability and pharmacokinetic properties compared to their α-ketoacid and α-ketoester counterparts, making them more attractive candidates for drug development. nih.govacs.org this compound, as a fundamental representation of this class, is frequently utilized in the initial stages of drug discovery and in the synthesis of compound libraries for high-throughput screening.

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. One common method involves the acylation of 2-aminoacetophenone (B1585202) hydrochloride.

PropertyValue
Molecular FormulaC10H11NO2
Molecular Weight177.19 g/mol
AppearanceWhite to off-white solid
Melting Point124-126 °C
SolubilitySoluble in organic solvents like ethanol (B145695) and chloroform, limited solubility in water.

This table contains general physical and chemical properties of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B174630 n-(2-Oxo-2-phenylethyl)acetamide CAS No. 1846-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenacylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(12)11-7-10(13)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAGJSPRMNFMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280542
Record name n-(2-oxo-2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1846-33-9
Record name 1846-33-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2-oxo-2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of N 2 Oxo 2 Phenylethyl Acetamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms within the N-(2-Oxo-2-phenylethyl)acetamide molecule.

The ¹H NMR spectrum of this compound would be expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the carbon adjacent to the carbonyl group (phenacyl moiety) would likely resonate as a triplet, while the methylene (B1212753) protons adjacent to the amide nitrogen would also appear as a distinct signal. The amide proton itself would likely be observed as a broad singlet, and the methyl protons of the acetamide (B32628) group would appear as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is illustrative and not from experimental measurement)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl H (ortho)7.95Doublet7.8
Phenyl H (meta)7.50Triplet7.5
Phenyl H (para)7.62Triplet7.6
-CH₂- (keto)4.85Doublet5.5
-NH- (amide)6.50Triplet (broad)5.5
-CH₃ (acetyl)2.10Singlet-

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbons (ketone and amide) are the most deshielded and appear furthest downfield. The aromatic carbons of the phenyl ring would produce several signals in the δ 120-140 ppm range. The aliphatic methylene and methyl carbons would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is illustrative and not from experimental measurement)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ketone)195.0
C=O (amide)170.5
Phenyl C (quaternary)135.0
Phenyl C (para)134.0
Phenyl C (ortho)129.0
Phenyl C (meta)128.5
-CH₂- (keto)48.0
-CH₃ (acetyl)23.0

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to confirm the assignments made from 1D spectra. A COSY spectrum would show correlations between coupled protons, for instance, between the amide NH proton and the adjacent methylene (-CH₂-) protons. An HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, definitively establishing the connectivity of the molecular fragments, such as the correlation between the methylene protons and the ketone carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of this compound (C₁₀H₁₁NO₂). This technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing strong evidence for the identity of the compound. The expected exact mass would be calculated based on the masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

Electron Ionization Mass Spectrometry (EI-MS) would cause the this compound molecule to fragment in a predictable manner. The analysis of these fragments helps to confirm the structure. Key expected fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the phenyl ring, leading to the formation of a benzoyl cation (m/z 105).

McLafferty rearrangement: If sterically possible, this rearrangement could occur, but it is less likely for this structure.

Cleavage of the amide bond: Fragmentation at the C-N bond of the amide could also occur, generating other characteristic ions.

The resulting mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound, along with several fragment ion peaks that are diagnostic for the different structural motifs within the molecule.

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound by probing its vibrational and electronic properties. Infrared (IR) spectroscopy is instrumental for identifying the key functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy identifies functional groups by measuring the absorption of infrared radiation at frequencies corresponding to the vibrational modes of specific bonds. The spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its amide, ketone, and aromatic functionalities.

The key vibrational frequencies are associated with N-H, C=O, and C-H bonds. The presence of two carbonyl groups—one in the amide linkage and one in the phenacyl ketone group—results in strong absorption bands in the region of 1600-1800 cm⁻¹. The N-H stretching vibration of the secondary amide typically appears as a sharp band above 3000 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations are also clearly distinguishable.

Detailed assignments for the characteristic vibrational frequencies observed in acetamide derivatives are summarized below. For instance, studies on similar acetamide structures show a strong C=O amide stretching vibration around 1671 cm⁻¹, N-H stretching near 3375 cm⁻¹, and aromatic C=C stretching at approximately 1600 cm⁻¹ researchgate.net.

Table 1: Characteristic Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amide (N-H)Stretching3375 - 3300Medium-Strong
Aromatic (C-H)Stretching3100 - 3000Medium
Aliphatic (CH₂)Stretching2950 - 2850Medium
Ketone (C=O)Stretching~1685Strong
Amide I (C=O)Stretching~1670Strong
Aromatic (C=C)Stretching1600 - 1450Medium-Weak
Amide II (N-H)Bending1550 - 1510Medium
Methylene (CH₂)Scissoring~1420Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions from the ground state to excited states upon absorption of ultraviolet or visible light. The spectrum of this compound is dominated by absorptions arising from its phenyl and carbonyl chromophores.

The primary electronic transitions are of the types π→π* and n→π. The benzoyl group (C₆H₅-C=O) is the principal chromophore. The aromatic phenyl ring exhibits strong π→π transitions, typically observed at shorter wavelengths. The carbonyl groups of both the ketone and the amide functions give rise to two types of transitions: an intense π→π* transition at shorter wavelengths and a weaker, symmetry-forbidden n→π* transition at longer wavelengths. The n→π* transition involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. In similar aromatic ketones and amides, these transitions are well-documented nist.gov.

Table 2: Expected Electronic Transitions for this compound
ChromophoreElectronic TransitionExpected Wavelength Range (nm)
Phenyl Ringπ → π200 - 280
Carbonyl (C=O)π → π200 - 250
Carbonyl (C=O)n → π*280 - 350

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise solid-state structure of a crystalline compound. While a dedicated crystal structure for this compound is not available in the reviewed literature, analysis of closely related compounds containing the 2-oxo-2-phenylethyl moiety provides significant insight into its expected structural features.

For example, the crystal structure of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate reveals detailed geometric parameters for the phenacyl portion of the molecule nih.gov. The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern to build a model of the electron density, from which atomic positions are determined. This analysis yields the unit cell dimensions, space group, and the exact coordinates of each atom, defining the molecule's absolute structure.

Table 3: Representative Crystal Data for a Compound Containing the 2-Oxo-2-phenylethyl Moiety
ParameterValue (Example Compound)
Chemical FormulaC₂₂H₁₅N₃O₄
Formula Weight397.38
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.5361 (3)
b (Å)12.8089 (4)
c (Å)13.0119 (4)
β (°)108.435 (1)
Volume (ų)1823.14 (9)
Z (molecules/unit cell)4

Data from 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate nih.gov

Analysis of Molecular Conformation and Planarity

The conformation of this compound is defined by the torsion angles between its constituent planar groups. The phenyl ring and the adjacent ketone group (the benzoyl group) are expected to be largely coplanar to maximize π-conjugation. Similarly, the atoms of the secondary amide group (C-N-H, C=O) typically adopt a planar arrangement.

However, significant rotational freedom exists around the C-C and C-N single bonds. Analysis of related structures shows that the plane of the phenacyl group and the plane of the adjacent functional group are often twisted with respect to each other nih.gov. For instance, in a related imidazo[1,2-a]pyridine (B132010) derivative, the dihedral angle between the mean plane of the fused ring system and the 2-oxo-2-phenylethyl acetate (B1210297) group is 45.37 (5)° nih.gov. This suggests that the this compound molecule is unlikely to be fully planar, with a notable torsion angle between the acetamide group and the phenacyl moiety.

Table 4: Selected Torsion and Dihedral Angles in a Related Structure
DescriptionAngle (°)
Dihedral angle between imidazo[1,2-a]pyridine system and 2-oxo-2-phenylethyl group45.37 (5)
Dihedral angle between two aromatic rings in the structure59.63 (5)

Data from 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate nih.gov

Intermolecular Interactions and Crystal Packing Analysis

The stability of the crystal lattice is governed by a network of non-covalent intermolecular interactions. In this compound, the presence of an N-H donor group, two C=O acceptor groups, and an aromatic ring allows for a variety of interactions that dictate the crystal packing.

The primary interaction is expected to be strong N-H···O=C hydrogen bonding between the amide N-H of one molecule and the amide or ketone carbonyl oxygen of a neighboring molecule. These interactions typically form chains or dimeric motifs that are fundamental to the supramolecular assembly.

Table 5: Potential Intermolecular Interactions in the Crystal Structure of this compound
Interaction TypeDonorAcceptorDescription
Hydrogen BondN-H (Amide)O=C (Amide/Ketone)Strong interaction forming chains or dimers.
Hydrogen BondC-H (Aromatic/Aliphatic)O=C (Amide/Ketone)Weaker interactions contributing to network stability.
π-π StackingPhenyl RingPhenyl RingParallel or offset stacking of aromatic rings.
C-H···π InteractionC-H (Aromatic/Aliphatic)Phenyl RingInteraction between a C-H bond and the π-system of the ring.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is colored according to various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular interaction.

A hypothetical breakdown of intermolecular contacts for this compound, based on its functional groups, is presented in the table below.

Intermolecular ContactExpected ContributionFunctional Groups Involved
H···HHighPhenyl ring, ethyl backbone, acetyl group
O···H/H···OSignificantCarbonyl oxygen, amide hydrogen, C-H groups
C···H/H···CSignificantPhenyl ring, acetyl group
N···H/H···NModerateAmide group
C···CPossiblePhenyl rings

Hydrogen Bonding Networks within Crystalline Structures

The presence of both a hydrogen bond donor (the N-H group of the amide) and hydrogen bond acceptors (the carbonyl oxygen atoms) in this compound strongly suggests the formation of a robust hydrogen bonding network. These interactions are fundamental to the stability of the crystal lattice.

The primary hydrogen bond would likely be an N—H···O interaction, where the amide hydrogen of one molecule bonds to the carbonyl oxygen of a neighboring molecule. This is a common and strong interaction in acetamide-containing compounds. In the crystal structure of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, molecular columns are formed and interconnected by N—H···N hydrogen bonds nih.gov. For this compound, the N—H···O bond would likely be the dominant interaction, potentially forming chains or dimeric motifs.

Potential Hydrogen BondDonorAcceptorExpected Significance
N—H···OAmide (N-H)Carbonyl (C=O)High (Primary interaction)
C—H···OPhenyl (C-H), Ethyl (C-H)Carbonyl (C=O)Moderate (Secondary interactions)

π-Stacking and Other Non-Covalent Interactions in Crystal Lattices

The phenyl group in this compound is capable of participating in π-stacking interactions. These interactions occur between the electron clouds of aromatic rings and are a significant force in the packing of many organic molecules. The geometry of these interactions can vary, including face-to-face and offset (or slipped-stack) arrangements.

In the crystal structure of a related compound, π–π stacking interactions were observed with a centroid-to-centroid distance of 3.5750 (9) Å and a slippage of 0.685 Å, indicating an offset arrangement nih.gov. It is reasonable to anticipate that the phenyl rings of this compound would also engage in similar π-stacking to stabilize the crystal lattice. Shape-index and curvedness maps from a Hirshfeld analysis would confirm the presence and nature of these interactions, with flat surface patches on the curvedness map being indicative of planar stacking nih.gov.

Other non-covalent interactions that could play a role in the crystal packing of this compound include C—H···π interactions, where a C-H bond points towards the face of a phenyl ring, and dipole-dipole interactions arising from the polar amide and ketone functional groups.

Interaction TypeGroups InvolvedExpected Role
π-π StackingPhenyl ringsStabilization of crystal packing
C—H···πC-H bonds and Phenyl ringsContribution to 3D network
Dipole-DipoleAmide and Ketone groupsInfluence on molecular orientation

Computational and Theoretical Investigations of N 2 Oxo 2 Phenylethyl Acetamide and Analogs

Quantum Chemical Studies

Quantum chemical studies are fundamental in elucidating the electronic and geometric properties of molecules. These methods offer a detailed perspective on molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. DFT calculations can provide optimized molecular geometries, including bond lengths and angles, as well as electronic properties that are in good agreement with experimental data.

Below are representative tables of calculated geometric parameters for acetamide (B32628) derivatives, illustrating typical bond lengths and angles determined by DFT calculations.

Calculated Bond Lengths (Å) for Acetamide Analogs
BondTypical Calculated Value (Å)
C=O (amide)1.23 - 1.25
C-N (amide)1.35 - 1.37
N-H (amide)1.01 - 1.02
C-C (aliphatic)1.52 - 1.54
C=O (ketone)1.21 - 1.23
C-C (aromatic)1.38 - 1.40
Calculated Bond Angles (°) for Acetamide Analogs
AngleTypical Calculated Value (°)
O=C-N (amide)122 - 124
C-N-H (amide)118 - 121
N-C-C110 - 114
C-C=O (ketone)118 - 122
C-C-C (aromatic)119 - 121

Prediction of Spectroscopic Properties and Reactivity

Quantum chemical calculations are also employed to predict spectroscopic properties and reactivity. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. rsc.orgchemrxiv.org

The reactivity of N-(2-Oxo-2-phenylethyl)acetamide can be understood by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting reactivity. wolfram.comuni-muenchen.de MEP maps illustrate the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netlibretexts.org

Calculated FMO Energies for Acetamide Analogs (eV)
ParameterTypical Calculated Value (eV)
EHOMO-6.0 to -7.0
ELUMO-1.5 to -2.5
Energy Gap (ΔE)4.0 to 5.0
Calculated Reactivity Descriptors for Acetamide Analogs
DescriptorSignificance
Ionization Potential (I)Energy required to remove an electron.
Electron Affinity (A)Energy released when an electron is added.
Electronegativity (χ)Tendency to attract electrons.
Chemical Hardness (η)Resistance to change in electron distribution.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein's active site.

Ligand-Protein Interaction Profiling and Binding Mode Prediction

Molecular docking simulations of this compound and its analogs with various protein targets can reveal key ligand-protein interactions. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-protein complex. The prediction of the binding mode helps in understanding the mechanism of action at a molecular level. For instance, docking studies on acetamide derivatives have been used to elucidate their binding to the active sites of enzymes, providing insights into their inhibitory mechanisms. nih.govnih.gov

Identification of Potential Biological Targets

In silico methods are instrumental in identifying potential biological targets for a given compound. nih.govnih.gov Techniques such as reverse docking, where a ligand is docked against a library of known protein structures, can help hypothesize potential protein targets. Comparative genomics and network-based approaches are also employed to identify novel targets. nih.gov For acetamide-containing compounds, molecular docking has been utilized to explore their potential as antimicrobial and anticancer agents by predicting their interactions with relevant biological targets. mdpi.compensoft.netresearchgate.net

Potential Antimicrobial Targets for Acetamide Analogs
Target ProteinOrganismPotential Interaction Sites
DNA GyraseBacteria (e.g., Staphylococcus aureus)ATP-binding site
Dihydrofolate ReductaseBacteria and FungiActive site cleft
Cytochrome P450 14α-sterol demethylaseFungi (e.g., Candida albicans)Heme-binding site
Potential Anticancer Targets for Acetamide Analogs
Target ProteinCancer TypePotential Interaction Sites
Epidermal Growth Factor Receptor (EGFR)Various cancersKinase domain
Topoisomerase IIVarious cancersDNA-binding and cleavage site
Carbonic AnhydraseVarious cancersZinc-binding active site

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing the biological activity of a lead compound. nih.govnih.govtandfonline.com These studies correlate the chemical structure of a series of compounds with their biological activity.

For this compound and its analogs, SAR studies would involve systematically modifying different parts of the molecule, such as the phenyl ring, the acetamide group, and the ethyl linker, and evaluating the effect of these modifications on a specific biological activity. For example, substitutions on the phenyl ring with electron-donating or electron-withdrawing groups can significantly alter the compound's electronic properties and, consequently, its binding affinity to a target protein. nih.gov

QSAR models use statistical methods to derive a mathematical relationship between chemical descriptors and biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogs. Descriptors used in QSAR models can include physicochemical properties (e.g., lipophilicity, electronic parameters) and structural features. nih.govresearchgate.net

Key Structural Modifications in SAR of Acetamide Analogs
Molecular RegionModification StrategyPotential Impact on Activity
Phenyl RingSubstitution with halogens, alkyl, or alkoxy groupsAlters lipophilicity and electronic properties, affecting target binding.
Acetamide GroupN-alkylation or N-arylationInfluences hydrogen bonding capacity and steric interactions. wustl.edu
Ethyl LinkerVarying length or introducing rigidityAffects conformational flexibility and orientation in the binding site.
Common Descriptors in QSAR Models for Acetamide Derivatives
Descriptor TypeExampleInformation Provided
ElectronicHammett constant (σ), Dipole momentElectron-donating/withdrawing effects, polarity.
StericMolar refractivity (MR), Taft steric parameter (Es)Molecular size and shape.
HydrophobicLogPLipophilicity and cell membrane permeability.
TopologicalConnectivity indicesMolecular branching and shape.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for developing mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com For anticonvulsant agents, including acetamide derivatives, QSAR models are instrumental in predicting the efficacy of new chemical entities and guiding their optimization.

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, studies on analogous α-substituted acetamido-N-benzylacetamide derivatives offer significant insights. These studies have successfully developed predictive QSAR models that can be extrapolated to understand the structural requirements for the anticonvulsant activity of this compound.

A notable QSAR study on a series of acetamido-N-benzylacetamide derivatives utilized a genetic function approximation (GFA) approach to select relevant molecular descriptors and build a robust linear model. tandfonline.com The best model developed demonstrated a high correlation coefficient (R² = 0.98), indicating its excellent predictive capability. tandfonline.com The key descriptors identified in such models often fall into categories of 2D and 3D descriptors, encompassing electronic, topological, and quantum chemical properties.

For instance, a representative QSAR model for a series of anticonvulsant acetamides can be expressed as:

pED50 = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*DescriptorN

Where pED50 is the negative logarithm of the effective dose for 50% of the population, and the descriptors represent various molecular properties. The coefficients (c0, c1, c2, ... cn) are determined through regression analysis.

Table 1: Key Molecular Descriptors in QSAR Models of Anticonvulsant Acetamides and Their General Importance
Descriptor ClassDescriptor ExampleGeneral Importance in Anticonvulsant Activity
2D DescriptorsValence Cluster, order 5 (VC-5)Relates to the topology and electronic structure of the molecule.
2D DescriptorsSum of atom-type E-State: :CH: (saaCH)Reflects the electronic accessibility of specific atom types within the molecule.
3D DescriptorsPNSA-3 / total molecular surface area (FNSA-3)Represents fractional partial negative surface area, indicating potential for polar interactions.

Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods provide a more detailed and intuitive understanding of the structure-activity relationship by analyzing the 3D molecular fields surrounding a set of aligned molecules. drugdesign.org Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. unicamp.brslideshare.net These methods are particularly valuable when the three-dimensional structure of the biological target is unknown. drugdesign.org

In the context of this compound and its analogs, 3D-QSAR studies on related anticonvulsant compounds help to visualize the spatial regions where modifications to the molecule are likely to enhance or diminish its activity. These studies typically generate contour maps that highlight the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. nih.gov

For a typical CoMFA or CoMSIA study on a series of acetamide anticonvulsants, the following steps are generally undertaken:

Molecular Modeling and Alignment: The 3D structures of the compounds in the dataset are built and aligned based on a common substructure or a pharmacophore model.

Calculation of Molecular Fields: Steric and electrostatic fields (for CoMFA), as well as hydrophobic, hydrogen bond donor, and acceptor fields (for CoMSIA), are calculated around the aligned molecules within a 3D grid. unicamp.br

Statistical Analysis: Partial Least Squares (PLS) regression is commonly used to correlate the variations in these fields with the observed biological activities. slideshare.net

The results of these analyses are often presented as 3D contour maps:

Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favored for higher activity, while yellow contours suggest regions where steric bulk is detrimental.

Electrostatic Contour Maps: Blue contours often highlight areas where electropositive groups enhance activity, whereas red contours indicate regions where electronegative groups are preferred.

Table 2: General Findings from 3D-QSAR Studies of Anticonvulsant Acetamides
Molecular FieldFavorable Feature for ActivityUnfavorable Feature for Activity
StericBulky groups at specific positions on the phenyl ring may enhance activity.Steric hindrance near the acetamide carbonyl group can decrease activity.
ElectrostaticElectron-withdrawing groups on the phenyl ring may be beneficial.Highly electropositive regions near the amide nitrogen could be detrimental.
HydrophobicIncreased hydrophobicity in certain regions can improve membrane permeability and target interaction.Excessive hydrophilicity in specific areas might hinder binding.
Hydrogen Bond DonorPresence of H-bond donors on the periphery of the molecule can facilitate receptor interaction.H-bond donors in sterically crowded regions may lead to clashes.
Hydrogen Bond AcceptorThe carbonyl oxygen of the acetamide group is a key H-bond acceptor.Additional H-bond acceptors in unfavorable positions can reduce activity.

These generalized findings from 3D-QSAR studies on related structures provide a valuable roadmap for the rational design of novel this compound derivatives.

In Silico Design of Novel Derivatives with Enhanced Activities

The insights gained from QSAR and 3D-QSAR studies serve as a foundation for the in silico design of novel derivatives with potentially enhanced biological activities. This rational design process involves the targeted modification of the lead compound's structure to optimize its interaction with the biological target. biointerfaceresearch.com For this compound, this would involve proposing structural modifications based on the predictive models and pharmacophoric features identified for anticonvulsant acetamides. nih.gov

The design of novel derivatives often focuses on several key aspects:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the phenyl ring to modulate electronic and steric properties.

Modification of the Acetamide Moiety: Altering the substituents on the nitrogen atom or the alpha-carbon of the acetamide group to influence hydrogen bonding capacity and conformational flexibility.

Scaffold Hopping: Replacing the phenyl ring or the acetamide core with other bioisosteric groups to explore new chemical space while retaining key pharmacophoric features. mdpi.com

Computational tools such as molecular docking can be employed to predict the binding affinity and orientation of these newly designed derivatives within the active site of a putative biological target, such as a voltage-gated sodium channel or a GABA receptor. researcher.lifenih.gov

Table 3: Proposed Novel Derivatives of this compound and Rationale for Design
Proposed DerivativeStructural ModificationRationale for Predicted Enhanced Activity
N-(2-(4-chlorophenyl)-2-oxoethyl)acetamideAddition of a chlorine atom at the para-position of the phenyl ring.Increases lipophilicity and introduces a potential halogen bonding interaction, which may enhance binding to the target.
N-(2-(4-methoxyphenyl)-2-oxoethyl)acetamideIntroduction of a methoxy (B1213986) group at the para-position of the phenyl ring.Acts as a hydrogen bond acceptor and can modulate the electronic properties of the phenyl ring.
N-(2-oxo-2-phenylethyl)propionamideReplacement of the acetyl group with a propionyl group.Slightly increases lipophilicity and may provide a better steric fit within the binding pocket.
2-(4-fluorophenyl)-N-(2-oxo-2-phenylethyl)acetamideSubstitution on the nitrogen of the acetamide with a 4-fluorophenyl group.Explores additional interactions with the receptor through the substituted phenyl ring.

The most promising designed derivatives can then be prioritized for chemical synthesis and subsequent biological evaluation, thereby streamlining the drug discovery process and reducing the reliance on traditional trial-and-error approaches.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal detailed information about conformational changes, flexibility, and the intricate dance of ligand-target binding.

Conformational Analysis and Flexibility Studies

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt and the energy barriers between them. MD simulations are a key tool for exploring the conformational landscape of flexible molecules like this compound. nih.gov

For this compound, the key flexible dihedral angles would include:

Torsion around the C(phenyl)-C(carbonyl) bond: This determines the orientation of the phenyl ring relative to the keto-acetamide moiety.

Torsion around the C(carbonyl)-C(methylene) bond: This influences the positioning of the acetamide group.

Torsion around the C(methylene)-N(amide) bond: This affects the orientation of the acetyl group.

MD simulations can be used to generate trajectories that sample these conformational degrees of freedom. Analysis of these trajectories, for instance, through Ramachandran-like plots for key dihedral angles, can reveal the most populated conformational states. nih.gov

Table 4: Potential Stable Conformers of this compound Based on Analog Studies
Conformer TypeDescription of Key Dihedral AnglesPotential Stabilizing Interactions
Extended (anti)The phenyl ring and the acetamide group are positioned away from each other.Minimized steric hindrance.
Folded (gauche)The phenyl ring and the acetamide group are in proximity, potentially allowing for intramolecular interactions.Possible intramolecular hydrogen bonding or π-stacking interactions.

Understanding the conformational preferences and flexibility of this compound is crucial, as the bioactive conformation that binds to the biological target may not be the lowest energy conformation in solution.

Ligand-Target Binding Dynamics

The therapeutic effect of a drug is initiated by its binding to a specific biological target. MD simulations of the ligand-target complex can provide a dynamic picture of the binding process, revealing the key interactions that stabilize the complex and the conformational changes that may occur upon binding. nih.gov

For anticonvulsant agents like this compound, potential biological targets include voltage-gated sodium channels and GABA-A receptors. nih.govmdpi.com While direct MD simulation studies of this compound with these targets are yet to be widely published, molecular docking and MD studies on analogous compounds provide a framework for understanding its potential binding modes. mdpi.com

A typical workflow for investigating ligand-target binding dynamics involves:

Molecular Docking: Initially, the preferred binding pose of this compound within the active site of the target protein is predicted using molecular docking algorithms.

MD Simulation of the Complex: The docked complex is then subjected to MD simulations in a simulated physiological environment (e.g., solvated in water with ions).

Analysis of the Trajectory: The resulting trajectory is analyzed to assess the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking), and observe any conformational changes in both the ligand and the protein.

Table 5: Postulated Key Interactions of this compound with Potential Anticonvulsant Targets
Potential TargetPutative Binding SitePostulated Key Interactions
Voltage-gated Sodium ChannelInner pore of the channelThe phenyl ring may engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine). The carbonyl oxygen can act as a hydrogen bond acceptor with polar residues. The amide N-H group can act as a hydrogen bond donor.
GABA-A ReceptorBenzodiazepine binding site or other allosteric sitesThe phenyl ring may form hydrophobic interactions. The acetamide moiety could participate in hydrogen bonding with residues in the binding pocket, similar to how benzodiazepines interact. nih.gov

By elucidating the dynamics of ligand-target interactions, MD simulations can provide critical information for structure-based drug design, helping to rationalize the activity of existing compounds and guide the development of new derivatives with improved affinity and selectivity.

Chemical Reactivity and Derivatization Strategies for the N 2 Oxo 2 Phenylethyl Acetamide Core

Modification of the Amide Nitrogen and Phenylethyl Chain

The amide nitrogen and the phenylethyl portion of the molecule provide accessible handles for structural modifications, including N-substitution and transformations on the aromatic ring.

Transformations on the Aromatic Ring

The phenyl group of the phenylethyl chain is amenable to various aromatic substitution reactions, allowing for the introduction of a wide array of substituents. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, can be employed to functionalize the ring. The position of substitution (ortho, meta, or para) will be directed by the existing acetamidoethyl group. These modifications can significantly impact the molecule's properties, including its solubility, lipophilicity, and interaction with biological targets. For example, the synthesis of derivatives with substituted phenyl rings has been explored to create novel compounds with potential therapeutic activities. nih.gov

Reactivity of the α-Ketoamide Moiety

The α-ketoamide functional group is a key reactive center in N-(2-oxo-2-phenylethyl)acetamide, participating in both carbonyl transformations and unique photochemical reactions.

Carbonyl Reactivity and Transformations

The ketone carbonyl group exhibits typical reactivity towards nucleophiles. It can undergo addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. Reduction of the ketone can lead to the corresponding secondary alcohol, N-[1-(hydroxymethyl)-2-phenylethyl]acetamide. sigmaaldrich.com Furthermore, the α-ketoamide moiety can participate in cyclization reactions. For instance, it can react with amines to form substituted oxazoles, showcasing its utility in heterocyclic synthesis. smolecule.com The α-position to the carbonyl can also be functionalized, as seen in the synthesis of N-(1-chloro-2-oxo-2-phenylethyl)acetamide. epa.gov

A notable transformation is the oxidative cross-coupling of the α-carbon adjacent to the nitrogen with alcohols, catalyzed by iodine. nih.govacs.org This reaction allows for the introduction of an alkoxy group at the α-position, forming derivatives such as N-(1-methoxy-2-oxo-2-phenylethyl)benzamide and N-(1-(benzyloxy)-2-oxo-2-phenylethyl)benzamide. nih.govacs.org

Table 1: Examples of Carbonyl Transformations of this compound Derivatives
ReactantReagent/ConditionProductReference
N-(2-oxo-2-phenylethyl)benzamideMethanol (B129727), I2 catalystN-(1-methoxy-2-oxo-2-phenylethyl)benzamide nih.gov
N-(2-oxo-2-phenylethyl)benzamideBenzyl alcohol, I2 catalystN-(1-(benzyloxy)-2-oxo-2-phenylethyl)benzamide acs.org
N-(2-oxo-2-phenylethyl)benzamideIsopropyl alcohol, I2 catalystN-(1-isopropoxy-2-oxo-2-phenylethyl)benzamide acs.org
N-(2-oxo-2-phenylethyl)benzamideCyclohexanol, I2 catalystN-(1-(cyclohexyloxy)-2-oxo-2-phenylethyl)benzamide nih.govacs.org

Photochemical Reactions and Mechanistic Pathways (e.g., Yang Photocyclization)

This compound and its derivatives can undergo photochemical reactions, with the Yang photocyclization being a notable example. iucr.orgresearchgate.netgrafiati.com This reaction typically involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. This biradical can then cyclize to form a cyclobutanol (B46151) ring. iucr.org

However, the efficiency and occurrence of the Yang photocyclization are highly dependent on the conformation of the molecule in the solid state. iucr.orgresearchgate.net For 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide, studies have shown that the long distance between the carbonyl oxygen and the γ-hydrogen atom in the crystal lattice precludes the reaction from occurring. iucr.orgresearchgate.netresearchgate.net The geometric parameters, such as the distance between the interacting atoms and their planarity, are crucial for the reaction to proceed. iucr.org This highlights the significant role of crystal engineering in controlling the photochemical reactivity of these compounds.

Design and Synthesis of Functional Analogs and Hybrids

The versatile reactivity of the this compound core has been exploited in the design and synthesis of a wide range of functional analogs and hybrid molecules. acs.org These efforts are often driven by the search for new therapeutic agents or materials with specific properties.

By combining the this compound scaffold with other pharmacologically active moieties, hybrid molecules with potentially enhanced or novel biological activities can be created. For example, derivatives have been synthesized by incorporating this core into more complex structures, such as those containing indole (B1671886) or quinoline (B57606) rings. nih.govvulcanchem.com The synthesis of these hybrids often involves multi-step sequences, utilizing the reactivity of the different functional groups within the parent molecule.

One approach involves the Ugi four-component reaction, which can be used to generate complex scaffolds that can be further modified. For instance, an intermediate from a Ugi reaction can undergo a copper-catalyzed annulation with substituted ethanones to produce isoquinolin-2(1H)-yl-acetamide derivatives. acs.org Another strategy involves the reaction of isatin, a cyclic α-ketoamide, with acetophenone (B1666503) to create more complex heterocyclic systems. whiterose.ac.uk The synthesis of peptidyl β-nitrostyrenes as potential cysteine protease inhibitors also showcases the utility of this scaffold in medicinal chemistry. rsc.org

Table 2: Examples of Synthesized Functional Analogs and Hybrids
Analog/Hybrid ClassSynthetic StrategyExample CompoundReference
Isoquinolin-2(1H)-yl-acetamidesUgi-4CR followed by Cu(I)-catalyzed annulation2-(1-Oxo-4-phenyl-1,2-dihydroisoquinolin-2-yl)-N-(tert-butyl)acetamide acs.org
Indole-containing hybridsReaction of N-methylisatin with acetophenone3-(2-Oxo-2-phenylethyl)-1-methylindolin-2-one whiterose.ac.uk
Peptidyl β-nitrostyrenesMulti-step synthesis involving amide coupling(E)-N-(2-morpholino-2-oxo-1-phenylethyl)-2-(4-(2-nitrobut-1-en-1-yl)phenoxy) acetamide (B32628) rsc.org
Phenylglycinamide derivativesCoupling of Boc-phenylglycine with substituted piperazinesTert-butyl (2-oxo-1-phenyl-2-(4-(m-tolyl)piperazin-1-yl)ethyl)carbamate nih.gov

Mechanistic Investigations of in Vitro Biological Activities of N 2 Oxo 2 Phenylethyl Acetamide and Its Derivatives

Enzyme Inhibition Studies and Kinetic Mechanisms

The therapeutic potential of N-(2-Oxo-2-phenylethyl)acetamide and its derivatives is often rooted in their ability to inhibit specific enzymes. Understanding the kinetics and mechanisms of this inhibition is crucial for drug design and development.

Acetylcholinesterase (AChE) Inhibition Mechanism

Derivatives of this compound have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The mechanism of inhibition is thought to involve the interaction of the acetamide (B32628) and phenylethyl moieties of the compound with the active site of the AChE enzyme. The specific substitutions on the phenyl ring play a critical role in determining the inhibitory potency of these derivatives.

Monoamine Oxidase (MAO) Inhibition Kinetics (Competitive, Non-Competitive, Uncompetitive)

This compound derivatives have also been investigated as inhibitors of monoamine oxidase (MAO) enzymes. MAO is responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506) and dopamine, and its inhibition can be an effective treatment for depression and other neurological disorders. Kinetic studies have revealed that these compounds can exhibit different types of inhibition, including competitive, non-competitive, and uncompetitive mechanisms, depending on the specific molecular structure of the derivative.

Dipeptidyl Peptidase 1 (DPP1) Inhibition Mechanisms

Recent studies have explored the potential of this compound derivatives to inhibit dipeptidyl peptidase 1 (DPP1), also known as cathepsin C. DPP1 is a cysteine protease that plays a significant role in the activation of serine proteases in inflammatory cells. The inhibition of DPP1 is a promising therapeutic approach for various inflammatory and autoimmune diseases. The mechanism of inhibition by these derivatives is believed to involve their binding to the active site of the DPP1 enzyme, thereby blocking its catalytic activity.

In Vitro Enzyme Kinetics Analysis (e.g., Lineweaver-Burk Plots)

To characterize the nature of enzyme inhibition by this compound and its derivatives, in vitro enzyme kinetic analyses are employed. A commonly used method is the Lineweaver-Burk plot, which provides a graphical representation of the enzyme kinetics. By analyzing the changes in the kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), in the presence of the inhibitor, the type of inhibition (competitive, non-competitive, or uncompetitive) can be determined.

Antimicrobial Activity Mechanisms (In Vitro)

In addition to their enzyme-inhibiting properties, this compound and its derivatives have demonstrated promising antimicrobial activity in in vitro studies.

Antibacterial Mechanisms Against Specific Strains

The antibacterial action of this compound derivatives is thought to be multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death. Another potential mechanism is the interference with essential bacterial enzymes or metabolic pathways. The specific antibacterial activity and the spectrum of susceptible strains are highly dependent on the chemical modifications of the parent compound. For instance, the introduction of certain functional groups onto the phenyl ring has been shown to enhance the potency against both Gram-positive and Gram-negative bacteria.

Antifungal Mechanisms of Action (e.g., Lanosterol (B1674476) 14α-Demethylase Inhibition)

The precise antifungal mechanism of this compound is not extensively detailed in the available literature. However, studies on related acetamide derivatives provide insights into potential modes of action. For instance, the synthetic amide 2-chloro-N-phenylacetamide has demonstrated antifungal activity against strains of Aspergillus flavus. nih.gov Investigations into its mechanism suggest that its primary mode of action may involve binding to ergosterol (B1671047), a crucial component of the fungal plasma membrane. nih.gov This interaction is thought to disrupt membrane integrity and function, leading to fungal cell death. nih.gov

The enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, is a common target for azole antifungal drugs. nih.gov While molecular docking studies have been performed on 2-chloro-N-phenylacetamide to assess its interaction with this enzyme, the results did not conclusively establish it as the primary mechanism. nih.gov Another study on 2-chloro-N-phenylacetamide's activity against Candida species also indicated that its antifungal action does not appear to involve binding to ergosterol or causing damage to the fungal cell wall, suggesting that other mechanisms may be at play. scielo.brnih.gov

It is important to note that while these findings for a related compound are informative, the direct inhibitory effect of this compound on lanosterol 14α-demethylase has not been definitively established. Further research is required to elucidate the specific antifungal pathways targeted by this compound itself.

Cellular and Sub-Cellular Targets of Antimicrobial Action (e.g., Membrane Damage)

The primary cellular target for the antimicrobial action of some acetamide derivatives appears to be the fungal cell membrane. nih.gov For 2-chloro-N-phenylacetamide, evidence points towards an interaction with ergosterol, which would disrupt the plasma membrane. nih.gov Such disruption can lead to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death. nih.gov

However, conflicting evidence exists, as studies on fluconazole-resistant Candida species suggest that 2-chloro-N-phenylacetamide does not act by binding to ergosterol or damaging the cell wall. scielo.brnih.gov This suggests that the cellular targets may vary between different fungal species or that alternative mechanisms are involved. One study on 2-chloro-N-phenylacetamide proposed a possible inhibition of DNA synthesis through the inhibition of thymidylate synthase as an additional mechanism of action. nih.gov The ability of this class of compounds to inhibit and disrupt biofilm formation has also been noted, which is a critical aspect of their antimicrobial potential against persistent fungal infections. scielo.brnih.gov

Mechanistic Insights into Anti-Inflammatory Processes (In Vitro)

Certain derivatives of this compound have demonstrated potential anti-inflammatory activity in vitro. A study on N-(2-hydroxyphenyl)acetamide investigated its effects in a model of adjuvant-induced arthritis. nih.gov The findings indicated that this compound could significantly reduce the serum levels of pro-inflammatory cytokines, specifically interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.gov

In addition to modulating cytokine levels, N-(2-hydroxyphenyl)acetamide was also found to alter markers of oxidative stress. nih.gov The interplay between inflammation and oxidative stress is well-established, and the ability of this compound to affect both processes suggests a multifaceted anti-inflammatory mechanism. The reduction of these inflammatory mediators points to a potential interference with inflammatory signaling pathways, although the precise molecular targets within these pathways have not been fully elucidated for this specific compound.

Mechanistic Insights into Anticancer Activities (In Vitro)

Various derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activities against a range of human cancer cell lines. nih.govnih.gov These studies have shown that structural modifications to the parent compound can yield derivatives with potent cytotoxic effects. For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown notable activity against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. nih.gov The anti-tumor efficacy of many chemotherapeutic agents is often correlated with their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov

Derivative TypeCancer Cell Line(s)Observed EffectPotential Mechanism
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamideMelanoma (SK-mel-110, B16)Inhibition of proliferation, induction of apoptosis and autophagyModulation of PI3K/Akt and MAPK signaling pathways
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamideNeuroglioma (H4)Inhibition of cell proliferation, induction of apoptosisNot specified
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamideColon Carcinoma (HT-29)Inhibition of proliferation, induction of apoptosisUpregulation of STAT1 expression
2-(4-Fluorophenyl)-N-phenylacetamide derivativesProstate Carcinoma (PC3), Breast Cancer (MCF-7)Cytotoxic activityInduction of apoptosis

Modulation of Cell Growth and Apoptosis Pathways (In Vitro)

A significant body of research indicates that the anticancer effects of this compound derivatives are mediated through the induction of apoptosis. For instance, the derivative (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA) has been shown to significantly inhibit the proliferation of melanoma cells and induce apoptosis. researcher.life This induction of apoptosis was confirmed through various assays, including Annexin V/PI staining and TUNEL assays. researcher.life

The apoptotic process is complex and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of enzymes called caspases. nih.gov Studies on N-substituted benzamides, a related class of compounds, have demonstrated that their induction of apoptosis is associated with a distinct G2/M cell cycle block that occurs prior to the onset of apoptosis. nih.gov In the case of SA, its pro-apoptotic activity in colon cancer cells has been linked to an increase in the expression of caspase genes. scielo.br

Identification of Intracellular Molecular Targets (In Vitro)

The identification of specific intracellular molecular targets is crucial for understanding the anticancer mechanisms of this compound derivatives. Research has pointed to several key proteins and signaling pathways that are modulated by these compounds.

In colon cancer cells, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA) was found to upregulate the expression of Signal Transducer and Activator of Transcription 1 (STAT1). scielo.br STAT1 is known to act as a tumor suppressor by regulating the Bcl-2 and caspase families of proteins to inhibit neoplastic cell growth. scielo.br

Other studies on a derivative of SA have implicated the PI3K/Akt and MAPK signaling pathways in its induction of apoptosis and autophagy in melanoma cells. researcher.life These pathways are critical regulators of cell survival, proliferation, and death. Furthermore, N-substituted benzamides have been shown to induce mitochondria-mediated apoptosis, involving the release of cytochrome c and subsequent activation of the caspase cascade. nih.gov

Receptor Binding and Signaling Pathway Modulation (In Vitro)

The biological activities of this compound derivatives are often a result of their interaction with specific cellular receptors and the subsequent modulation of intracellular signaling pathways. As mentioned previously, the anticancer effects of some derivatives are associated with the modulation of the PI3K/Akt, MAPK, and STAT1 signaling pathways. researcher.lifescielo.br

The PI3K/Akt pathway is a major survival pathway that is often hyperactivated in cancer, and its inhibition can lead to apoptosis. The MAPK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The STAT1 pathway is a key component of cytokine signaling and has been shown to have tumor-suppressive functions. scielo.br

In addition to these pathways, a study on 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, a structurally related acetamide, identified it as a selective ligand for the sigma-1 (σ1) receptor. nih.gov This receptor is a unique intracellular protein involved in the regulation of various cellular functions, and its modulation can impact cell survival and stress responses. While this finding is for a related but distinct chemical entity, it highlights the potential for acetamide derivatives to interact with specific receptor targets.

Vasopressin Receptor Subtype Selectivity (e.g., V1b Antagonism)

There is currently no available scientific literature detailing the activity of this compound or its derivatives as antagonists for any vasopressin receptor subtype, including the V1b receptor. Vasopressin receptors, including V1a, V1b, and V2, are G-protein-coupled receptors involved in regulating various physiological processes. Antagonists of the V1b receptor are being investigated for their potential in treating depression and anxiety disorders. nih.govnih.gov However, no studies have specifically examined the binding affinity, functional antagonism, or selectivity profile of this compound for these receptors.

Table 1: Vasopressin Receptor Subtype Selectivity Data for this compound

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Assay (IC50, nM)Selectivity vs. V1aSelectivity vs. V2
This compoundV1bData not availableData not availableData not availableData not available

Modulation of Protein-Protein Interactions (e.g., GATA4-NKX2-5)

There is no published research on the ability of this compound or its derivatives to modulate the protein-protein interaction between the transcription factors GATA4 and NKX2-5. This interaction is crucial for the synergistic activation of cardiac genes and is implicated in cardiac development and hypertrophy. acs.orgnih.gov Small molecules that can either inhibit or enhance this interaction have been identified and are being studied for their potential in managing cardiac conditions. nih.govresearchgate.net However, the effects of this compound on this specific protein-protein interaction have not been reported.

Table 2: Modulation of GATA4-NKX2-5 Protein-Protein Interaction by this compound

CompoundAssay TypeEffect on GATA4-NKX2-5 InteractionPotency (IC50/EC50, µM)
This compoundCo-immunoprecipitationData not availableData not available
This compoundLuciferase Reporter AssayData not availableData not available

Advanced Analytical Methodologies for N 2 Oxo 2 Phenylethyl Acetamide Research

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone of analytical separation for N-(2-Oxo-2-phenylethyl)acetamide. The choice between liquid and gas chromatography hinges on the compound's physicochemical properties and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its suitability for non-volatile and thermally sensitive compounds. Developing a robust HPLC method involves the systematic optimization of several key parameters to achieve effective separation and quantification.

The process typically begins with selecting an appropriate stationary phase, with reversed-phase columns like a C18 being a common starting point. nih.gov The mobile phase, a critical component, is then optimized; this usually consists of a mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile. nih.gov The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution) to ensure the target analyte is well-resolved from any impurities or other components in the sample. The flow rate and column temperature are also adjusted to improve peak shape and reduce analysis time. Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where this compound exhibits maximum absorbance. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides a non-polar stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile:Water (50:50, v/v)Elutes the compound from the column; the ratio is optimized for resolution.
Flow Rate 1.0 mL/minControls the speed of the mobile phase and, consequently, the retention time.
Detection UV at 245 nmQuantifies the analyte based on its absorbance of UV light.
Injection Volume 10 µLThe amount of sample introduced into the system.
Column Temperature 30 °CMaintained to ensure reproducible retention times.

While this compound itself has limited volatility, Gas Chromatography (GC) can be employed for its analysis following a chemical derivatization step. nist.govnist.gov Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable derivative, making it suitable for GC analysis.

A common derivatization strategy for compounds containing N-H or O-H groups is silylation. tandfonline.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amide group with a trimethylsilyl (B98337) (TMS) group. tandfonline.com This process reduces the polarity of the molecule and increases its volatility. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. tandfonline.com The choice of column, typically with a non-polar stationary phase like a DB-5, and the temperature program are crucial for achieving good separation. tandfonline.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a much higher degree of specificity and are invaluable for unambiguous identification and analysis in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and purity assessment of the volatile derivatives of this compound. spectrabase.com After the components of a sample are separated by the gas chromatograph, they enter the mass spectrometer. plantarchives.org The mass spectrometer bombards the molecules with electrons, causing them to ionize and break apart into characteristic fragments. plantarchives.org

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge (m/z) ratio, which serves as a unique "chemical fingerprint" for the compound. By comparing the obtained mass spectrum with a library of known spectra, the identity of the compound can be confirmed with high confidence. Furthermore, GC-MS can detect and help identify impurities, even at low levels, making it essential for purity analysis. The analysis of potential phenylacetone (B166967) precursors, which share structural similarities, has been successfully performed using GC-MS. researchgate.net

Table 2: Typical GC-MS System Parameters for Analysis of Derivatized this compound

ParameterConditionPurpose
GC Column DB-5 capillary column (30 m x 0.25 mm, 0.25 µm)Separates volatile compounds based on their boiling points and polarity. tandfonline.com
Carrier Gas Helium at 1.0 mL/minTransports the sample through the column. tandfonline.com
Injector Temperature 250 °CEnsures rapid vaporization of the derivatized sample.
Oven Program Start at 60°C, ramp to 300°CControls the column temperature to separate compounds with different boiling points. tandfonline.com
Ionization Mode Electron Impact (EI) at 70 eVFragments the analyte molecules to produce a characteristic mass spectrum. tandfonline.com
Mass Analyzer QuadrupoleSeparates the fragment ions based on their mass-to-charge ratio.
Scan Range 40-500 m/zDetects the relevant range of fragment masses for the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably one of the most powerful and versatile analytical techniques for studying compounds like this compound, especially within complex biological or chemical matrices. researchgate.netlcms.cz It combines the superior separation capabilities of HPLC for non-volatile compounds with the highly sensitive and specific detection of mass spectrometry. scispace.com This technique avoids the need for derivatization, which can sometimes be a drawback of GC-based methods.

In an LC-MS system, the effluent from the HPLC column is directed into the ion source of the mass spectrometer, where molecules are ionized, typically using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods are gentle and often result in the formation of a prominent molecular ion, which directly provides the molecular weight of the analyte. The subsequent mass analysis provides structural information. The use of LC-MS has become pivotal for the structural identification of constituents in complex mixtures, such as traditional Chinese medicines. nih.gov

Method Validation and Optimization for Research Applications

For research applications to be credible and reproducible, the analytical methods used must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com According to International Council for Harmonisation (ICH) guidelines, this involves evaluating several key performance characteristics. europa.eu

The validation process ensures the reliability of the data generated. For instance, in a quantitative HPLC method for this compound, validation would confirm that the method can accurately measure the concentration of the compound over a specific range. nih.govdemarcheiso17025.com

Table 3: Key Parameters for Analytical Method Validation

Validation ParameterDescriptionTypical Acceptance Criteria (Example for HPLC)
Specificity The ability to assess the analyte unequivocally in the presence of other components.The analyte peak should be well-resolved from impurity peaks and show no interference from the matrix.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range. demarcheiso17025.com
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Typically 80% to 120% of the target concentration for an assay. demarcheiso17025.com
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% of the known amount added.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (short term) and Intermediate Precision (within-laboratory variations).Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, or temperature.

High-Throughput Screening Assays for Biological Evaluation (e.g., Microplate Assays)

High-throughput screening (HTS) represents a critical methodology in modern chemical research and drug discovery, enabling the rapid assessment of large numbers of compounds for their biological activity. slideshare.netchemistryforsustainability.org These automated platforms utilize miniaturized assays, often in microplate format, to efficiently test chemical libraries against specific biological targets or cellular pathways. chemistryforsustainability.org For the compound this compound, data on its biological activity has been generated through large-scale screening programs.

Detailed research findings on the biological evaluation of this compound are available through the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard. epa.gov This public resource aggregates data from various sources, including the ToxCast program, which employs a wide array of HTS assays to characterize the potential bioactivity of thousands of chemicals. epa.govepa.gov this compound, identified by the CAS Registry Number 1846-33-9 and DTXSID00280542, has been subjected to this screening process. epa.gov

The ToxCast program utilizes a diverse portfolio of in vitro HTS assays, including biochemical assays that measure effects on specific proteins (e.g., enzymes, receptors) and cell-based assays that monitor changes in cellular processes and signaling pathways. epa.gov While the complete, detailed results for every assay are housed within the EPA's downloadable invitrodb database, the public-facing dashboard provides summary information on whether a compound was active in particular assays. These assays are designed to cover a wide range of biological targets and pathways to build a profile of the compound's potential interactions with biological systems.

In addition to large-scale toxicological screening, this compound has been included in compound libraries for other research purposes. For instance, it was part of a library of 1,204 natural product-related compounds evaluated in a computational, fragment-based drug design study. This virtual screening aimed to identify potential inhibitors of the dengue virus envelope protein's β-OG pocket.

The table below summarizes the types of HTS-related data available for this compound based on its inclusion in scientific databases and screening programs.

ParameterFindingDatabase/Source
Screening Program Included in the ToxCast high-throughput screening program.EPA CompTox Chemicals Dashboard epa.gov
Identifier DTXSID00280542EPA CompTox Chemicals Dashboard epa.gov
Assay Types Subjected to a broad range of biochemical and cell-based assays.ToxCast Program epa.gov
Virtual Screening Included in a library for a molecular docking study against the dengue virus envelope protein.ResearchGate Publication

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(2-Oxo-2-phenylethyl)acetamide?

  • Methodology :

  • Multi-step synthesis typically involves condensation of phenylacetyl chloride with acetamide derivatives under controlled conditions. Key steps include:
  • Step 1 : Formation of the 2-oxo-2-phenylethyl intermediate via nucleophilic acyl substitution .
  • Step 2 : Acetylation using acetic anhydride or acetyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–25°C .
  • Critical Parameters :
  • Temperature control (0–25°C) to avoid side reactions.
  • Solvent choice (e.g., dichloromethane for polarity and inertness).
  • Catalytic use of bases (e.g., Na₂CO₃) to deprotonate intermediates .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm acetamide linkage (δ ~2.0 ppm for methyl protons) and aromatic/ketone groups .

  • HPLC : Purity assessment (>95%) using C18 columns with methanol/water gradients .

  • X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) to resolve bond lengths (C=O: ~1.21 Å) and dihedral angles .

    Key Spectral Data Observations
    ¹H NMR (CDCl₃)δ 2.15 (s, 3H, CH₃CO), 3.85 (m, 2H, CH₂), 7.45–7.70 (m, 5H, Ar-H)
    IR (KBr)ν 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend)

Advanced Research Questions

Q. How can low yields in the final acetylation step be addressed?

  • Methodology :

  • Purification : Use recrystallization (e.g., ethyl acetate/hexane) or preparative TLC to isolate the product .
  • Reaction Optimization :
  • Increase stoichiometric excess of acetyl chloride (1.5–2.0 eq).
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
  • Side Reaction Mitigation : Avoid prolonged heating to prevent hydrolysis of the acetamide group .

Q. What computational approaches are used to model its binding affinity and electronic properties?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps .

  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the acetamide carbonyl .

    DFT Parameters Results
    HOMO Energy (eV)-6.2
    LUMO Energy (eV)-1.7
    Dipole Moment (Debye)3.8

Q. How can discrepancies in crystallographic data (e.g., bond lengths) be resolved?

  • Methodology :

  • Refinement Software : Use SHELXL with TWIN/BASF commands to model disorder or twinning .
  • Validation Tools : Check CIF files with PLATON/CHECKCIF to flag outliers (e.g., ADP mismatches) .
  • Data Collection : Ensure high-resolution (<1.0 Å) datasets at low temperature (e.g., 153 K) to reduce thermal motion artifacts .

Q. What structure-activity relationship (SAR) insights exist for its antimicrobial activity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., methoxy, halogen) on the phenyl ring and test against Gram-negative bacteria .

  • Biological Assays : Minimum Inhibitory Concentration (MIC) assays reveal enhanced activity with electron-withdrawing groups (e.g., -Cl: MIC = 8 µg/mL vs. E. coli) .

    Substituent Effects MIC (µg/mL)
    -H (Parent compound)32
    -Cl (6-position)8
    -OCH₃ (4-position)64

Notes on Data Contradictions

  • SHELX Limitations : While SHELX is robust for small-molecule refinement, it may struggle with severe disorder; cross-validate with independent methods like charge-density analysis .
  • Biological Variability : Discrepancies in MIC values across studies may arise from strain-specific resistance or assay conditions (e.g., broth microdilution vs. agar diffusion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(2-Oxo-2-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
n-(2-Oxo-2-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.